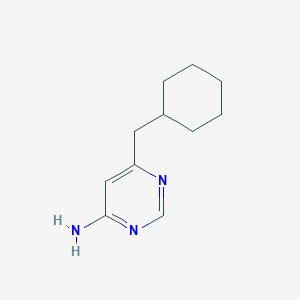

6-(Cyclohexylmethyl)pyrimidin-4-amine

Description

Properties

IUPAC Name |

6-(cyclohexylmethyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c12-11-7-10(13-8-14-11)6-9-4-2-1-3-5-9/h7-9H,1-6H2,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMOOVKVJOICENR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC2=CC(=NC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 6-(Cyclohexylmethyl)pyrimidin-4-amine typically follows a two-step approach:

- Formation of 4-amino-6-chloropyrimidine intermediate

- Nucleophilic substitution of the 6-chloro group with cyclohexylmethyl amine

This approach leverages the reactivity of halogenated pyrimidine derivatives and the nucleophilicity of amines to achieve selective substitution.

Preparation of 4-Amino-6-chloropyrimidine Intermediate

The key intermediate, 4-amino-6-chloropyrimidine, is prepared by selective ammonolysis of 4,6-dichloropyrimidine under controlled temperature and pressure conditions. According to a detailed patent (CN102516182B), the reaction involves:

- Mixing 4,6-dichloropyrimidine with water and warming to 30–60 °C.

- Passing ammonia or an aminated compound containing at least one free hydrogen atom into the reaction mixture under atmospheric pressure.

- Controlling the molar ratios: 4,6-dichloropyrimidine to water is 1:16–33, and to ammonia or aminated compound is 1:2–8.

- Maintaining the reaction until the residual 4,6-dichloropyrimidine is ≤0.1% by peak area in HPLC analysis.

- Isolating the 4-amino-6-chloropyrimidine by solid-liquid separation and drying.

This step is critical for high yield (typically around 90%) and purity (HPLC purity >99%) of the intermediate, with careful temperature control (50–60 °C) to minimize impurities and maximize conversion.

Nucleophilic Substitution with Cyclohexylmethylamine

The second step involves displacement of the 6-chloro substituent on the 4-amino-6-chloropyrimidine by cyclohexylmethylamine to yield 6-(Cyclohexylmethyl)pyrimidin-4-amine. This step is generally performed under reflux conditions with an alkaline catalyst to facilitate nucleophilic substitution.

Key conditions include:

- Using an excess of cyclohexylmethylamine relative to the intermediate to drive the reaction to completion.

- Employing alkaline catalysts such as sodium hydroxide to enhance nucleophilicity.

- Refluxing at 60–90 °C until HPLC shows residual 4-amino-6-chloropyrimidine ≤0.1%.

- Concentrating the reaction mixture under reduced pressure, followed by crystallization from water to purify the product.

Representative Experimental Data

| Step | Reagents & Conditions | Yield (%) | Purity (%) (HPLC) | Notes |

|---|---|---|---|---|

| Ammonolysis of 4,6-dichloropyrimidine | 4,6-Dichloropyrimidine, NH3, H2O, 50–60 °C, atmospheric pressure | 89–92 | >99 | Temperature control critical; low impurities |

| Nucleophilic substitution | 4-Amino-6-chloropyrimidine, cyclohexylmethylamine, NaOH, reflux 60–90 °C | ~90 | >99 | Excess amine and alkaline catalyst used; crystallization for purification |

Alternative Synthetic Routes and Research Findings

While the above method is classical and industrially favored for its simplicity and scalability, alternative routes have been explored in medicinal chemistry research for related pyrimidine derivatives:

Coupling of 6-chloropyrimidine-4-carboxylic acid derivatives with amines followed by nucleophilic displacement at the 6-position has been reported to synthesize various substituted pyrimidines, including analogues of 6-(Cyclohexylmethyl)pyrimidin-4-amine. This involves amide coupling reagents like HATU and selective displacement reactions under mild conditions, facilitating structural diversity for SAR studies.

Reductive amination and other functional group transformations on pyrimidine cores have also been documented to introduce alkylamine substituents, although these methods are more complex and less direct for the target compound.

Summary and Technical Considerations

- The two-step synthesis starting from 4,6-dichloropyrimidine is the most efficient and industrially viable method.

- Temperature and reagent ratios are critical parameters to control impurity levels and yield.

- Use of alkaline catalysts and excess amine ensures complete substitution at the 6-position.

- Purification by crystallization from aqueous media yields high-purity final product.

- The method is environmentally friendly and cost-effective, suitable for scale-up.

Chemical Reactions Analysis

6-(Cyclohexylmethyl)pyrimidin-4-amine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

6-(Cyclohexylmethyl)pyrimidin-4-amine serves as a crucial building block in the synthesis of more complex organic molecules. Its pyrimidine ring structure allows for various chemical modifications, making it valuable in the development of new compounds with specific properties.

Chemical Reactions

The compound undergoes several types of chemical reactions:

- Oxidation : Can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to hydroxylated derivatives.

- Reduction : Reduction can be achieved with sodium borohydride or lithium aluminum hydride.

- Substitution : Nucleophilic substitution reactions are possible at the pyrimidine ring, utilizing reagents such as sodium methoxide or potassium tert-butoxide.

Biological Applications

Antimicrobial and Antiviral Properties

Research indicates that 6-(Cyclohexylmethyl)pyrimidin-4-amine exhibits potential biological activities, including antimicrobial and antiviral effects. Studies have shown that derivatives of this compound can target viral enzymes, making them candidates for antiviral drug development .

Therapeutic Agent Research

Ongoing investigations explore the potential of this compound as a therapeutic agent for treating various diseases, including cancer and inflammatory conditions. The mechanism of action involves its interaction with specific enzymes or receptors, which may inhibit disease progression.

Industrial Applications

Pharmaceutical Development

In the pharmaceutical industry, 6-(Cyclohexylmethyl)pyrimidin-4-amine is used as an intermediate in synthesizing drugs. Its versatility allows it to be incorporated into various formulations targeting different medical conditions.

Material Science

The compound is also explored for its applications in developing new materials. Its unique chemical structure can lead to innovative properties in materials science.

Case Study 1: Antiviral Activity

A study investigated the antiviral properties of cyclohexylmethyl-substituted pyrimidines against Zika Virus. The findings indicated that specific derivatives exhibited significant inhibition of viral replication, highlighting the potential for developing antiviral therapies based on this compound .

Case Study 2: Antimicrobial Effectiveness

Research focused on the antimicrobial activity of 6-(Cyclohexylmethyl)pyrimidin-4-amine against various bacterial strains. Results showed that certain derivatives had potent antibacterial properties, suggesting their use in developing new antibiotics.

Mechanism of Action

The mechanism of action of 6-(Cyclohexylmethyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The table below compares 6-(Cyclohexylmethyl)pyrimidin-4-amine with key analogs based on substituents at the 6-position and their physicochemical properties:

Biological Activity

6-(Cyclohexylmethyl)pyrimidin-4-amine, a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This compound is characterized by the cyclohexylmethyl substituent, which may enhance its pharmacological properties compared to other pyrimidine derivatives.

The biological activity of 6-(Cyclohexylmethyl)pyrimidin-4-amine is primarily attributed to its interaction with various molecular targets within cells. Similar compounds have demonstrated mechanisms that include:

- Kinase Inhibition : Many pyrimidine derivatives act as inhibitors of protein kinases, which are crucial in cell signaling pathways. The inhibition of these kinases can lead to the modulation of cellular processes such as proliferation and apoptosis .

- Antiviral Activity : Research indicates that compounds with similar structures can exhibit antiviral properties by inhibiting viral replication through interference with viral enzymes .

Biological Activity Overview

The following table summarizes the biological activities associated with 6-(Cyclohexylmethyl)pyrimidin-4-amine and related compounds:

Case Studies and Research Findings

Several studies have highlighted the biological potential of compounds structurally related to 6-(Cyclohexylmethyl)pyrimidin-4-amine:

- Anticancer Activity : A study demonstrated that a related pyrimidine compound exhibited significant cytotoxicity against various cancer cell lines, suggesting that 6-(Cyclohexylmethyl)pyrimidin-4-amine may share similar properties . The compound's effectiveness was linked to its ability to inhibit specific kinases involved in tumor growth.

- Antiviral Properties : Research has shown that certain pyrimidine derivatives can inhibit HIV reverse transcriptase, with some exhibiting EC50 values in the nanomolar range. This suggests a promising avenue for further exploration of 6-(Cyclohexylmethyl)pyrimidin-4-amine as an antiviral agent .

- Enzyme Interaction Studies : Investigations into the enzyme inhibition capabilities of similar compounds revealed that they could effectively block key enzymes involved in metabolic processes, leading to altered cellular function .

Biochemical Pathways

The compound's interaction with biochemical pathways is complex and multifaceted:

- Cell Signaling : By inhibiting specific kinases, 6-(Cyclohexylmethyl)pyrimidin-4-amine can disrupt normal signaling pathways, potentially leading to apoptosis in cancer cells .

- Metabolic Regulation : The compound may influence metabolic pathways by modulating enzyme activity, which can affect overall cellular metabolism and energy homeostasis .

Q & A

Q. What are the common synthetic routes for preparing 6-(Cyclohexylmethyl)pyrimidin-4-amine, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of halogenated pyrimidine intermediates with cyclohexylmethylamine. For example, substituting a chloro group at the 4-position of a pyrimidine scaffold (e.g., 4-chloro-6-methylpyrimidine) with cyclohexylmethylamine under reflux in a polar aprotic solvent (e.g., DMF or THF) at 80–100°C for 12–24 hours. Catalytic bases like K₂CO₃ or DIPEA improve reactivity. Yield optimization requires monitoring reaction progress via TLC or HPLC and adjusting stoichiometric ratios (amine:halopyrimidine = 1.2–1.5:1). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization enhances purity .

Q. How can the purity and structural integrity of 6-(Cyclohexylmethyl)pyrimidin-4-amine be validated post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC/MS : Confirm molecular weight (e.g., [M+H]⁺ ion at m/z = 232.2) and quantify purity (>95% by area-under-curve analysis).

- NMR : Verify substituent positions (e.g., cyclohexylmethyl protons at δ 1.0–2.1 ppm in H NMR; pyrimidine C4-amine at δ 160–165 ppm in C NMR).

- X-ray crystallography (if crystalline): Resolve bond angles and spatial conformation to confirm regiochemistry .

Advanced Research Questions

Q. How can computational modeling guide the design of 6-(Cyclohexylmethyl)pyrimidin-4-amine derivatives with enhanced bioactivity?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO energies) to predict reactivity and binding affinity. For example, modifying the cyclohexyl group to a bicyclic structure may enhance hydrophobic interactions in enzyme pockets.

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding (e.g., kinase inhibitors) to assess stability of hydrogen bonds (e.g., pyrimidine N1 with catalytic lysine).

- QSAR Models : Corrogate substituent effects (e.g., methyl vs. trifluoromethyl groups at the 6-position) with experimental IC₅₀ values to prioritize synthetic targets .

Q. What experimental strategies resolve contradictions in reported reactivity data for pyrimidin-4-amine derivatives under acidic conditions?

- Methodological Answer :

- Controlled Replicates : Repeat disputed reactions (e.g., acid-catalyzed hydrolysis) under standardized conditions (fixed pH, temperature) with inert atmosphere to exclude oxidative side reactions.

- In Situ Monitoring : Use FTIR or Raman spectroscopy to detect intermediate species (e.g., protonated pyrimidine intermediates) and validate proposed mechanisms.

- Factorial Design : Apply a 2³ DOE (factors: pH, temperature, solvent polarity) to identify interaction effects and isolate dominant variables causing divergent results .

Q. How can reaction engineering improve scalability of 6-(Cyclohexylmethyl)pyrimidin-4-amine synthesis while minimizing byproducts?

- Methodological Answer :

- Continuous Flow Reactors : Enhance heat/mass transfer for exothermic amination steps, reducing side products like N,N-dialkylated species.

- Membrane Separation : Integrate nanofiltration membranes to recycle unreacted cyclohexylmethylamine and halopyrimidine intermediates.

- Kinetic Modeling : Fit rate constants (e.g., Arrhenius parameters) to predict optimal residence times and temperatures for >90% conversion .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing variability in biological assay data for 6-(Cyclohexylmethyl)pyrimidin-4-amine analogs?

- Methodological Answer :

- ANOVA : Compare mean IC₅₀ values across analogs (e.g., p < 0.05 threshold) to identify significant structure-activity trends.

- Principal Component Analysis (PCA) : Reduce dimensionality of physicochemical descriptors (logP, polar surface area) to cluster compounds with similar efficacy/toxicity profiles.

- Bootstrap Resampling : Estimate confidence intervals for EC₅₀ values in dose-response curves, mitigating outliers from assay plate variability .

Q. How can crystallographic data resolve ambiguities in the tautomeric forms of pyrimidin-4-amine derivatives?

- Methodological Answer : Single-crystal X-ray diffraction provides unambiguous evidence of tautomeric preference (e.g., amine vs. imine forms). For 6-(Cyclohexylmethyl)pyrimidin-4-amine, analyze bond lengths (C–N = ~1.34 Å for amine vs. ~1.30 Å for imine) and hydrogen-bonding networks. Compare with DFT-optimized geometries to validate computational models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.